molecular formula C9H21O3Sm B1586685 Propan-2-olate;samarium(3+) CAS No. 3504-40-3

Propan-2-olate;samarium(3+)

Cat. No. B1586685
CAS RN: 3504-40-3
M. Wt: 327.6 g/mol
InChI Key: HJCRVWSKQNDSPZ-UHFFFAOYSA-N
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Description

Propan-2-olate;samarium(3+), also known as Samarium III isopropoxide or Samarium (III) isopropoxide, is a compound with the molecular formula Sm(C3H7O)3 . It is used in various materials, including MOFs, coatings, nanomaterials, metals, polymers, carbon fibers, graphite, ceramics, glass, semiconductors, catalysts, carbon nanotubes, fullerene, COFs, molecular sieve, quantum dots, recycled plastics, photonic and optical materials, and magnetic materials .


Molecular Structure Analysis

The molecular structure of Propan-2-olate;samarium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Sm+3] .


Physical And Chemical Properties Analysis

Propan-2-olate;samarium(3+) is a white to pale yellow solid . It has a molecular weight of 328 g/mol . The boiling point of this compound is between 210 - 230 °C .

Scientific Research Applications

Luminescent Material

Samarium(III) complexes, including those with Samarium(III) isopropoxide, have been studied for their luminescent properties . These complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm . These properties make them attractive materials in imaging, photonics, sensing, and coordination science .

Catalyst in Asymmetric Nitro-Mannich Reaction

Samarium(III) isopropoxide has been used with a dinucleating Schiff base ligand in a catalytic asymmetric nitro-Mannich reaction . This reaction is important in organic synthesis as it provides a straightforward method to synthesize β-amino nitro compounds, which are valuable intermediates in the synthesis of a variety of natural products, pharmaceuticals, and agrochemicals.

High Purity Material Production

A range of grades are available including Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .

Research & Laboratory Applications

Due to its unique properties, Samarium(III) isopropoxide is used in various research and laboratory applications . It’s used in the synthesis of new materials, in the study of its own properties, and as a reagent in various chemical reactions .

Thin Film Deposition

Samarium(III) isopropoxide can be used in the process of thin film deposition . Thin films are essential in the production of electronic devices, and the properties of Samarium(III) isopropoxide make it suitable for this application .

Potential Biomedical Applications

While not directly related to Samarium(III) isopropoxide, it’s worth noting that natural samarium (III) oxide has been used for treatment in bone-related diseases . This suggests potential biomedical applications for Samarium(III) compounds, including Samarium(III) isopropoxide, which could be explored in future research.

Safety And Hazards

Propan-2-olate;samarium(3+) is a flammable solid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

propan-2-olate;samarium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Sm/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRVWSKQNDSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370142
Record name Samarium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samarium(III) isopropoxide

CAS RN

3504-40-3
Record name Samarium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Samarium(3+) tri(2-propanolate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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